METHYL 4-{[(3,5-DIMETHOXYPHENYL)CARBAMOYL]METHOXY}-6-FLUOROQUINOLINE-2-CARBOXYLATE
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Overview
Description
METHYL 4-{[(3,5-DIMETHOXYPHENYL)CARBAMOYL]METHOXY}-6-FLUOROQUINOLINE-2-CARBOXYLATE is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with a fluorine atom, a carbamoyl group, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-{[(3,5-DIMETHOXYPHENYL)CARBAMOYL]METHOXY}-6-FLUOROQUINOLINE-2-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the Carbamoyl Group: The carbamoyl group can be introduced through a reaction with isocyanates or carbamoyl chlorides.
Methoxylation: The methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-{[(3,5-DIMETHOXYPHENYL)CARBAMOYL]METHOXY}-6-FLUOROQUINOLINE-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted position, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
METHYL 4-{[(3,5-DIMETHOXYPHENYL)CARBAMOYL]METHOXY}-6-FLUOROQUINOLINE-2-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of METHYL 4-{[(3,5-DIMETHOXYPHENYL)CARBAMOYL]METHOXY}-6-FLUOROQUINOLINE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- METHYL 4-{[(3,5-DIMETHOXYPHENYL)CARBAMOYL]METHOXY}-6-CHLOROQUINOLINE-2-CARBOXYLATE
- METHYL 4-{[(3,5-DIMETHOXYPHENYL)CARBAMOYL]METHOXY}-6-BROMOQUINOLINE-2-CARBOXYLATE
Uniqueness
METHYL 4-{[(3,5-DIMETHOXYPHENYL)CARBAMOYL]METHOXY}-6-FLUOROQUINOLINE-2-CARBOXYLATE is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 4-[2-(3,5-dimethoxyanilino)-2-oxoethoxy]-6-fluoroquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O6/c1-27-14-7-13(8-15(9-14)28-2)23-20(25)11-30-19-10-18(21(26)29-3)24-17-5-4-12(22)6-16(17)19/h4-10H,11H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCDIPLPELNPVEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)COC2=CC(=NC3=C2C=C(C=C3)F)C(=O)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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